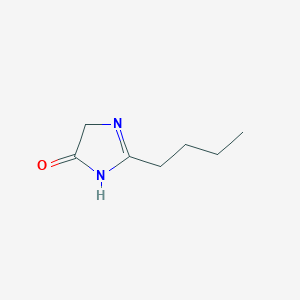

2-butyl-3,5-dihydro-4H-imidazol-4-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H12N2O |

|---|---|

Molecular Weight |

140.18 g/mol |

IUPAC Name |

2-butyl-1,4-dihydroimidazol-5-one |

InChI |

InChI=1S/C7H12N2O/c1-2-3-4-6-8-5-7(10)9-6/h2-5H2,1H3,(H,8,9,10) |

InChI Key |

BNNOTXZTUYAFBL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=NCC(=O)N1 |

Origin of Product |

United States |

Structural Elucidation and Stereochemical Considerations of 2 Butyl 3,5 Dihydro 4h Imidazol 4 One

Spectroscopic Characterization Techniques

Spectroscopic techniques are fundamental in determining the molecular structure of organic compounds. By analyzing the interaction of 2-butyl-3,5-dihydro-4H-imidazol-4-one with electromagnetic radiation, detailed information about its functional groups, bonding, and atomic connectivity can be obtained.

NMR spectroscopy is a powerful tool for mapping the carbon and proton framework of a molecule. For this compound, ¹H and ¹³C NMR spectra provide characteristic signals for both the butyl substituent and the imidazolone (B8795221) core. researchgate.netnih.gov While specific experimental data for this exact molecule is not widely published, the expected chemical shifts can be predicted based on analyses of analogous structures. nih.govresearchgate.netnih.gov

The ¹H NMR spectrum is expected to show distinct signals for the protons of the butyl chain and the imidazolone ring. The methylene (B1212753) protons of the ring (at the C5 position) would likely appear as a singlet, while the butyl group would present a triplet for the terminal methyl group, a sextet for the adjacent methylene group, a quintet for the next methylene group, and a triplet for the methylene group attached to the C2 position of the ring. The N-H protons would appear as broad singlets.

The ¹³C NMR spectrum provides information on the carbon skeleton. Key signals would include those for the carbonyl carbon (C4), the imine carbon (C2), and the methylene carbon (C5) of the ring, in addition to the four distinct signals for the butyl chain carbons. nih.gov Two-dimensional (2D) NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would be used to definitively assign these proton and carbon signals and confirm the connectivity between the butyl group and the imidazolone ring. nih.govbeilstein-journals.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| C4 (C=O) | - | ~170-185 |

| C2 | - | ~150-160 |

| C5 (CH₂) | ~4.0 | ~55-60 |

| N1-H / N3-H | Broad, variable | - |

| Butyl-CH₂ (α to C2) | ~2.5 (triplet) | ~30-35 |

| Butyl-CH₂ (β) | ~1.6 (quintet) | ~28-32 |

| Butyl-CH₂ (γ) | ~1.4 (sextet) | ~22-25 |

| Butyl-CH₃ (δ) | ~0.9 (triplet) | ~13-15 |

Note: Predicted values are based on data from analogous imidazolone and related heterocyclic systems. Actual values may vary depending on solvent and experimental conditions.

Vibrational spectroscopy, including IR and Raman techniques, is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by a strong absorption band corresponding to the carbonyl (C=O) group stretching vibration. researchgate.net Other significant peaks would include the N-H stretching bands, C-N stretching vibrations within the ring, and the characteristic C-H stretching and bending vibrations of the butyl group and the ring's CH₂ group. researchcommons.orgajchem-a.com

Table 2: Expected Characteristic IR Absorption Bands

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H | Stretch | 3100 - 3300 | Medium, Broad |

| C-H (Aliphatic) | Stretch | 2850 - 3000 | Medium to Strong |

| C=O (Amide) | Stretch | 1680 - 1720 | Strong |

| C=N (Imine) | Stretch | 1640 - 1690 | Medium to Weak |

| N-H | Bend | 1550 - 1640 | Medium |

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The 3,5-dihydro-4H-imidazol-4-one core contains chromophores, namely the carbonyl (C=O) and imine (C=N) groups. These groups are expected to give rise to electronic absorptions in the ultraviolet region. researchgate.net The spectrum would likely be characterized by a weak n→π* transition at a longer wavelength and a more intense π→π* transition at a shorter wavelength, which are typical for molecules containing such unsaturated functionalities. earthlinepublishers.com The exact absorption maxima (λmax) can be influenced by the solvent environment. researchgate.net

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound (molecular formula C₇H₁₂N₂O), the exact molecular weight is 140.09496 g/mol . chemsynthesis.com High-resolution mass spectrometry (HRMS) would confirm this elemental composition. rsc.org The mass spectrum would show a prominent molecular ion peak (M⁺) at m/z 140. Common fragmentation patterns would likely involve the loss of the butyl group or parts of it, leading to characteristic fragment ions that can help to confirm the structure.

X-ray Crystallography and Solid-State Structural Analysis of Imidazolone Systems

A crucial feature of the solid-state assembly is the formation of intermolecular hydrogen bonds. researchgate.netnih.gov The N-H groups of the imidazolone ring can act as hydrogen bond donors, while the carbonyl oxygen is an effective hydrogen bond acceptor. This often leads to the formation of dimeric pairs or extended chain-like structures in the crystal lattice, which significantly influences the stability and physical properties of the compound in the solid state. nih.govresearchgate.net Bond lengths and angles within the ring are consistent with the presence of C=O, C=N, and C-N bonds. rsc.org

Table 3: Representative Bond Lengths from Analogous Heterocyclic Crystal Structures

| Bond Type | Typical Bond Length (Å) |

|---|---|

| C=O | 1.21 - 1.24 |

| C=N | 1.27 - 1.30 |

| N-C (amide) | 1.35 - 1.40 |

| N-C (amine) | 1.45 - 1.48 |

| C-C (ring) | 1.50 - 1.54 |

Note: Data compiled from related imidazolone, triazolone, and other heterocyclic systems. researchgate.netnih.govrsc.org

Tautomerism and Isomerism in 3,5-dihydro-4H-imidazol-4-one Systems (e.g., E/Z isomers, imino/enamino tautomerism)

The 3,5-dihydro-4H-imidazol-4-one ring system can exhibit tautomerism, which involves the migration of a proton. researchgate.net The primary form of tautomerism is the imino-enamino equilibrium. This compound, the imino tautomer, can exist in equilibrium with its enamino tautomer, 2-butyl-1,5-dihydro-4H-imidazol-4-one. The position of this equilibrium is influenced by factors such as the solvent, temperature, and the electronic nature of substituents. nih.gov In many cases, the imino form is more stable. earthlinepublishers.comnih.gov

Another potential form is keto-enol tautomerism, where the carbonyl group is converted to a hydroxyl group (enol), creating a 2-butyl-3H-imidazol-4-ol structure. Generally, for simple amides and related systems, the keto form is overwhelmingly favored. nih.gov

Geometric (E/Z) isomerism is not relevant for the parent compound itself but becomes a significant consideration in derivatives where an exocyclic double bond is present, for instance, at the C5 position (e.g., in 5-alkylidene-3,5-dihydro-4H-imidazol-4-ones). researchgate.net

Advanced Synthetic Strategies for 2 Butyl 3,5 Dihydro 4h Imidazol 4 One and Its Derivatives

Cyclization Reactions for Imidazolone (B8795221) Ring Formation

The construction of the 3,5-dihydro-4H-imidazol-4-one scaffold is a pivotal step in the synthesis of this class of compounds. Various cyclization strategies have been developed to afford this heterocyclic core, often allowing for the introduction of diverse substituents.

Condensation Reactions

Condensation reactions represent a classical and widely employed approach for the formation of the imidazolone ring. These reactions typically involve the joining of two or more components with the elimination of a small molecule, such as water.

One notable example involves the reaction of chalcones with guanidine (B92328). A study detailed the synthesis of 2-amino-5-(4-bromophenyl)-5-{5-bromo-2-[(prop-2-en-1-yl)oxy]benzyl}-3,5-dihydro-4H-imidazol-4-one from the corresponding chalcone (B49325). researchgate.net The reaction was carried out by refluxing the chalcone with guanidine hydrochloride and potassium hydroxide (B78521) in ethanol, in the presence of hydrogen peroxide. researchgate.net This method provides a direct route to highly substituted imidazolones.

Another versatile condensation approach utilizes the reactivity of oxazolones (azlactones) with amines. Oxazolones, which can be synthesized from α-amino acids, serve as valuable intermediates. For instance, vanillin (B372448) can be a precursor to vanillin-based oxazolones, which can subsequently react with various amines to yield imidazolone derivatives. The general synthesis of oxazolones often involves the cyclodehydration of N-acylglycines, which can be achieved using reagents like acetic anhydride. biointerfaceresearch.comjddtonline.info These oxazolones then undergo a ring-opening and subsequent ring-closing cascade upon reaction with a primary amine to form the desired imidazol-4-one core.

A summary of representative condensation reactions for imidazolone synthesis is presented below:

| Reactants | Reagents/Conditions | Product Type |

| Chalcone, Guanidine Hydrochloride | KOH, H₂O₂, Ethanol, Reflux | 2-Amino-5,5-disubstituted-3,5-dihydro-4H-imidazol-4-one |

| α-Amino amide, Carboxylic acid | Polymer-supported carbodiimide, then NaOH/Ethanol | Disubstituted imidazol-4-one |

| α-Amino nitrile, Carboxylic acid/acid chloride | H₂O₂ | Disubstituted imidazol-4-one |

Multicomponent Reactions (MCRs) and Reaction Space Charting for Imidazolones

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer a powerful and efficient strategy for the synthesis of complex molecules like imidazolones. nih.gov A key advantage of MCRs is the ability to generate diverse molecular scaffolds from simple starting materials in a time- and resource-effective manner. nih.gov

The combination of carbonyls (aldehydes or ketones), amines, and isocyanoacetates has been explored for the synthesis of various imidazolone scaffolds. nih.goved.ac.uk By carefully "charting the chemical reaction space," which involves a detailed study of reaction parameters such as catalysts, solvents, and temperature, it is possible to selectively guide the reaction towards different isomeric products. nih.gov For example, initial experiments with 4-chlorobenzaldehyde, benzylamine, and methyl isocyanoacetate in methanol (B129727) yielded the expected 2-imidazoline, but also the unsaturated imidazolone featuring a scaffold analogous to the chromophore of the Green Fluorescent Protein (GFP). nih.goved.ac.uk

Further investigation revealed that the choice of catalyst could selectively drive the reaction towards the desired imidazolone. For instance, the use of silver(I) or copper(II) salts as catalysts in methanol favored the formation of the imidazolone product. ed.ac.uk This demonstrates the power of reaction space charting in discovering new MCR pathways and controlling chemoselectivity to access diverse and biologically relevant imidazolone derivatives. nih.gov

Reactions involving Thiocarbonyl Derivatives

Thiohydantoins, which are sulfur analogs of hydantoins, serve as versatile precursors for the synthesis of 2-aminoimidazol-4-ones. The conversion of a thiohydantoin to an imidazolone can be achieved through a one-pot, two-step procedure. nih.gov This transformation typically involves the oxidation of the sulfur atom, followed by displacement with an amine.

A common method employs tert-butylhydroperoxide (TBHP) to oxidize the thiocarbonyl group to a sulfinic acid intermediate in situ. nih.gov This intermediate is then readily displaced by a nucleophilic amine, such as aqueous ammonia, to yield the corresponding 2-aminoimidazol-4-one. nih.gov This strategy has been successfully applied in the total synthesis of natural products like dispacamide. nih.gov

Furthermore, palladium-catalyzed cross-coupling reactions can be used to directly convert thiohydantoins into 2-arylimidazolones. rsc.org This approach utilizes boronic acids as the aryl source in the presence of a palladium catalyst, offering a direct method for C-2 arylation. rsc.org

| Thiohydantoin Derivative | Reagents/Conditions | Product |

| 5-Methylene-thiohydantoin | 1. TBHP, 2. aq. NH₃, Methanol, RT | 2-Amino-5-methylene-imidazol-4-one |

| Thiohydantoin | Ar-B(OH)₂, Pd(PPh₃)₄ | 2-Aryl-imidazol-4-one |

Nickel-catalyzed Cyclization Approaches

Transition metal catalysis, particularly with nickel, has emerged as a powerful tool for the construction of heterocyclic rings. Nickel-catalyzed cyclization reactions offer alternative pathways to imidazolone derivatives, often with high efficiency and selectivity.

While specific examples for the direct synthesis of 2-butyl-3,5-dihydro-4H-imidazol-4-one via nickel catalysis are not extensively documented, related nickel-catalyzed cyclizations of N-(o-ethynylaryl)acrylamides have been developed for the synthesis of other nitrogen-containing heterocycles. rsc.org These reactions demonstrate the potential of nickel catalysis to mediate intramolecular cyclizations of appropriately functionalized precursors to form five-membered rings. The general principle involves the activation of C-H or C-X bonds by a nickel catalyst to facilitate the ring-closing event. This approach holds promise for the development of novel synthetic routes to the 3,5-dihydro-4H-imidazol-4-one core.

Regioselective Functionalization and Substitution Strategies of the 3,5-dihydro-4H-imidazol-4-one Core

Following the construction of the imidazolone ring, subsequent functionalization is often necessary to synthesize specific target molecules. Regioselective reactions that allow for the controlled introduction of substituents at specific positions of the heterocyclic core are of paramount importance.

Alkylation and Arylation Reactions

Alkylation and arylation are fundamental transformations for modifying the imidazolone scaffold. These reactions can be directed to either the nitrogen or carbon atoms of the ring, depending on the reaction conditions and the nature of the substrate.

Alkylation:

Regioselective N-alkylation of the imidazolone core can be challenging as it can lead to a mixture of N-1 and N-3 alkylated products. The outcome of the reaction is often influenced by factors such as the base, solvent, and the nature of the alkylating agent. For instance, in the context of the related indazole scaffold, the use of sodium hydride in tetrahydrofuran (B95107) has been shown to favor N-1 alkylation, while steric and electronic effects of substituents on the ring can direct the alkylation to the N-2 position. beilstein-journals.org Similar principles can be applied to control the regioselectivity of alkylation on the 3,5-dihydro-4H-imidazol-4-one core. Solvent-controlled regioselectivity has also been observed, where the choice of solvent can switch the site of alkylation from a nitrogen atom to a carbon atom of the ring. rsc.org

Arylation:

Direct C-H arylation has become a powerful and atom-economical method for the introduction of aryl groups onto heterocyclic rings. Palladium-catalyzed direct arylation reactions have been successfully employed for the regioselective synthesis of 1,5-diaryl-1H-imidazoles. nih.gov This methodology typically involves the coupling of an imidazole (B134444) derivative with an aryl halide in the presence of a palladium catalyst and a base. nih.gov Such strategies can be adapted for the C-5 arylation of the 3,5-dihydro-4H-imidazol-4-one core, providing a direct route to derivatives with aryl substituents at this position. The regioselectivity of these reactions is often governed by the electronic and steric properties of the starting materials and the specific catalytic system employed. rsc.org

The following table summarizes key aspects of these functionalization strategies:

| Reaction Type | Key Features | Potential Regioselectivity Control |

| Alkylation | Introduction of alkyl groups at N or C positions. | Base, solvent, nature of alkylating agent, electronic/steric effects of substituents. |

| Arylation | Introduction of aryl groups, often via C-H activation. | Palladium catalysis, choice of ligand and base, directing groups. |

Borylation of 5-arylidene-3,5-dihydro-4H-imidazol-4-one Cores

Borylation represents a key strategy for modifying the 5-arylidene-3,5-dihydro-4H-imidazol-4-one core, leading to novel compounds with unique photophysical properties. These borylated derivatives are explored for their potential use as fluorescent dyes and probes. google.com

The core reaction involves the treatment of 5-arylidene-3,5-dihydro-4H-imidazol-4-ones with an excess of a borylating agent, such as boron tribromide. google.com This process introduces a difluoroboryl (BF₂) group, which significantly alters the electronic and spectral characteristics of the molecule. The presence of the BF₂-group typically shifts the fluorescence spectra to the red region of the visible spectrum by 20-40 nm and enhances the quantum yields of fluorescence compared to their non-borylated counterparts. google.com

The reaction is generally performed in an inert solvent like dichloromethane. To manage the hydrobromic acid byproduct generated during the reaction, molecular sieves are often added to the reaction mixture. google.com This method provides a pathway to compounds like (Z)-4-(2-(difluoroboryl)-4-hydoxybenzylidene)-1,2-dimethyl-1H-imidazole-5(4H)-one, which has demonstrated high solubility and fluorescence quantum yield in water, making it suitable for biomolecule labeling. google.com

Halogenation Methods (e.g., chlorination to form 2-butyl-4-chloro-5-formyl imidazole)

Halogenation is a critical functionalization technique for imidazolone derivatives. A prominent example is the chlorination and formylation of a 2-butyl-imidazole-4-one precursor to synthesize 2-butyl-4-chloro-5-formylimidazole (B193128), a key intermediate in the production of antihypertensive drugs. chemicalbook.comdissertationtopic.net This transformation is typically achieved through a Vilsmeier-Haack type reaction.

The synthesis starts with 2-butyl-1H-imidazol-5(4H)-one, which is reacted with a Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). chemicalbook.comgoogle.com This reaction introduces both a chlorine atom at the 4-position and a formyl group at the 5-position of the imidazole ring.

Several process optimizations for this reaction have been reported, focusing on reaction conditions, stoichiometry, and work-up procedures to improve yield and purity. dissertationtopic.netgoogle.comquickcompany.in For instance, the reaction can be carried out in a solvent such as toluene (B28343), with controlled addition of reagents and specific temperature profiles to ensure complete conversion and minimize side products. google.comquickcompany.in

| Parameter | Condition | Reference |

| Starting Material | 2-butyl-1H-imidazol-5(4H)-one | chemicalbook.comgoogle.com |

| Reagents | Phosphorus oxychloride (POCl₃), N,N-dimethylformamide (DMF) | chemicalbook.comdissertationtopic.netgoogle.com |

| Solvent | Toluene | google.comquickcompany.in |

| Temperature | 100-105°C | google.com |

| Product | 2-butyl-4-chloro-5-formylimidazole | chemicalbook.comdissertationtopic.netgoogle.comquickcompany.in |

| Purity (Reported) | >99% by HPLC | quickcompany.in |

Another method for synthesizing the target compound involves the oxidation of 2-butyl-4-chloro-5-hydroxymethylimidazole using a solution of (NH₄)₂Ce(NO₃)₆ in aqueous acetic acid. prepchem.com This approach yields the final product as a colorless solid after extraction and purification. prepchem.com

Stereoselective Synthesis of Chiral 1,5-Dihydro-4H-imidazol-4-one Derivatives

The development of stereoselective methods for synthesizing chiral 1,5-dihydro-4H-imidazol-4-one derivatives is of great interest, as these compounds can serve as precursors to non-proteinogenic α,α-disubstituted amino acids. beilstein-journals.orgresearchgate.net Asymmetric catalysis provides a powerful tool for establishing stereocenters with high enantiomeric purity. beilstein-journals.org

1H-Imidazol-4(5H)-ones have been identified as effective pronucleophiles in catalytic asymmetric reactions, allowing for the enantioselective construction of tetrasubstituted stereocenters. beilstein-journals.org These reactions often employ chiral catalysts to control the facial selectivity of the attack on an electrophile. The resulting adducts can then be hydrolyzed to yield enantioenriched N-substituted α-amino acids. researchgate.net

Methodologies for achieving stereoselectivity include:

Solvent-free condensation: Chiral α-amino acid phenylhydrazides can be condensed with triethyl orthoesters using catalytic dry acetic acid to produce enantioselective, 5-monosubstituted imidazol-4-ones. nih.gov

Stereospecific cyclization: Enantiopure 5,5-disubstituted imidazol-4-ones can be synthesized from enantiopure diamides or via reactions of amino esters, as the cyclization is considered stereospecific when the 5-position is disubstituted. nih.gov

Room Temperature Installation: To avoid racemization that can occur at higher temperatures, methods have been developed for the on-resin installation of imidazolones at room temperature, which helps preserve the stereochemistry of α-chiral centers. nih.gov

Green Chemistry Approaches in Imidazole-4-one Synthesis

In line with the principles of sustainable chemistry, several green approaches for the synthesis of imidazole-4-one derivatives have been developed. These methods aim to reduce waste, avoid hazardous solvents, and improve energy efficiency. nih.govasianpubs.org

Key green synthetic strategies include:

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate reaction rates and improve yields for the synthesis of imidazolidinone and 2-thioxoimidazole-4-one derivatives. researchgate.net These reactions are often performed under solvent-free conditions, further enhancing their environmental credentials. researchgate.net

Ultrasonic Irradiation: Sonication is another energy-efficient technique used to promote the synthesis of 2-aryl-4-phenyl-1H-imidazoles. This method often proceeds under mild, catalyst-free conditions with easy work-up and minimal waste generation. nih.gov

Use of Bio-catalysts: Natural, biodegradable catalysts like lemon juice have been successfully employed in the one-pot, three-component synthesis of 2,4,5-triaryl-1H-imidazole derivatives. jipbs.com This approach offers benefits such as low cost, non-toxicity, and good yields. jipbs.com

Reusable Catalysts: Magnetic iron oxide nanoparticles (Fe₃O₄-MNPs) have been used as a recyclable catalyst for the multicomponent synthesis of imidazole derivatives under solvent-free conditions. The catalyst can be easily separated using an external magnet, allowing for its reuse in subsequent reactions. researchgate.net

Solvent-Free Conditions: Many green protocols emphasize performing reactions without a solvent, which reduces environmental impact and simplifies product purification. asianpubs.org

| Green Method | Key Features | Advantages | Reference |

| Microwave Irradiation | Accelerated reaction rates | Higher yields, shorter reaction times, solvent-free options | researchgate.net |

| Sonication | Ultrasound-assisted reaction | Milder conditions, atom-economy, easy extraction | nih.gov |

| Bio-catalysis | Use of lemon juice | Inexpensive, biodegradable, non-toxic catalyst | jipbs.com |

| Reusable Nano-catalysis | Magnetic Fe₃O₄ nanoparticles | Easy catalyst separation and reuse, solvent-free | researchgate.net |

Industrial Scale-Up and Process Optimization Methodologies for Imidazolone Production

The transition from laboratory-scale synthesis to industrial production of imidazolones, such as the intermediate 2-butyl-4-chloro-5-formylimidazole, requires robust process development and optimization. The primary goals are to ensure safety, cost-effectiveness, high yield, and high purity on a large scale.

Key considerations for industrial scale-up include:

Route Selection: The choice of synthetic route is critical. For instance, the synthesis of imidazolinone herbicides often starts from readily available and economical materials like o-dicarboxylic acids or their anhydrides. taylorfrancis.com

Process Simplification: Combining multiple steps into a one-pot procedure can significantly improve efficiency. An industrial process for 2-butyl-4-chloro-5-formylimidazole involves a sequence where methanol is distilled off after an initial reaction, and the residue is directly treated with reagents in toluene for the subsequent cyclization and formylation, avoiding isolation of intermediates. quickcompany.in

Solvent Management: Minimizing the number of solvents and enabling their recycling is crucial. Using a single solvent like toluene throughout multiple steps of a synthesis can reduce contamination and simplify recovery. dissertationtopic.netquickcompany.in

Continuous Flow Reactors: For certain reactions, continuous plug flow reactors (PFRs) offer advantages over traditional batch processing. PFRs can enable better control over reaction parameters, improve safety for challenging reactions, and facilitate linear scale-up from lab to pilot-plant scale. researchgate.net

Work-up and Purification: Optimization of the work-up is vital for achieving high purity. This includes controlled pH adjustments to prevent product degradation or stickiness, efficient extraction protocols, and crystallization procedures designed to yield a product with the desired physical properties and low levels of impurities. google.comquickcompany.in For example, cooling a concentrated toluene solution to 0-5°C is a defined step to crystallize 2-butyl-4-chloro-5-formylimidazole, ensuring high purity and easy filtration. quickcompany.in

Chemical Reactivity and Reaction Mechanisms of 2 Butyl 3,5 Dihydro 4h Imidazol 4 One

Electrophilic and Nucleophilic Reactions of the Imidazolone (B8795221) Coreresearchgate.net

The imidazolone core possesses both electrophilic and nucleophilic centers, allowing it to react with a range of reagents. The carbonyl carbon (C-4) and the imine carbon (C-2) are the primary electrophilic sites, susceptible to attack by nucleophiles. The nitrogen atoms, particularly after deprotonation, can act as nucleophiles.

Recent studies have explored the reactivity of the imidazolone scaffold, demonstrating its ability to undergo addition reactions with various nucleophiles. For instance, certain unsaturated imidazolone derivatives can react with nucleophiles like pyrrolidine, ammonia, and thiols at the C-2 position. nih.gov These reactions often proceed via a Michael addition mechanism, showcasing the electrophilic nature of the ring system. researchgate.net The reaction conditions, such as temperature and the presence of a catalyst, can significantly influence the outcome and efficiency of these nucleophilic additions. nih.gov

Table 1: Nucleophilic Addition to Imidazolone Scaffolds

| Nucleophile | Reaction Conditions | Outcome |

|---|---|---|

| Pyrrolidine | Room Temperature | Quantitative addition to C-2 position nih.gov |

| Amylamine | Thermal Activation | Addition to C-2 position nih.gov |

| Ammonia | Copper catalyst required | Addition to C-2 position nih.gov |

The imidazole (B134444) moiety, in its protonated form, can also act as an acid catalyst, while in its neutral form, it can serve as a nucleophilic catalyst or a base. nih.gov This dual reactivity is fundamental to its role in many chemical and biological processes. nih.gov

Rearrangement Reactions within Imidazole-4-one Scaffoldsgoogle.com

Imidazole-4-one scaffolds are known to undergo several types of rearrangement reactions, which are instrumental in synthesizing diverse and complex heterocyclic structures. These rearrangements often involve ring-opening, atom migration, and re-cyclization steps.

Key rearrangement reactions include:

Oxazolone (B7731731) Rearrangement : This method involves the reaction of an oxazolone ring with a primary amine. The nucleophilic amine attacks the oxazolone, leading to a ring-opened diamide (B1670390) intermediate, which then cyclizes to form the more stable imidazol-4-one ring upon dehydration. nih.gov

Oxidative Rearrangement of Imidazoles : Imidazoles can be converted to imidazol-4-ones through an oxidative process. An oxidizing agent, such as singlet oxygen or dimethyldioxirane (B1199080) (DMDO), epoxidizes the imidazole ring. This epoxide intermediate subsequently undergoes a pinacol-like rearrangement to yield the imidazol-4-one structure. nih.gov

Boulton-Katritzky Rearrangement : This rearrangement has been utilized in the stereoselective synthesis of (E)-5-tetrasubstituted-ylidene-3,5-dihydro-4H-imidazol-4-ones starting from isoxazoles. The reaction proceeds through a Michael addition followed by the Boulton-Katritzky rearrangement. nih.gov

Ring Expansion of Amino-β-lactams : A base-promoted ring expansion of amino-β-lactams can produce 2-amino-4-imidazolones. The reaction involves an amidolysis of the N1-C2 bond, which triggers a rearrangement to the five-membered imidazol-4-one ring. nih.gov

Photochemical Reactivity (e.g., photoacidic properties of boron-containing 5-arylidene-3,5-dihydro-4H-imidazol-4-ones)acs.orgrsc.org

While the specific photochemical properties of 2-butyl-3,5-dihydro-4H-imidazol-4-one are not extensively documented, related compounds, particularly 5-arylidene derivatives, exhibit significant photochemical activity. Boron-containing 5-arylidene-3,5-dihydro-4H-imidazol-4-ones, for example, have been shown to possess noteworthy photoacidic properties. google.com

Photoacids are molecules that become significantly more acidic upon electronic excitation with light. The compound (Z)-4-(2-(difluoroboryl)-3,5-difluoro-4-hydroxybenzylidene)-1,2-dimethyl-1H-imidazole-5(4H)-one is a potent photoacid, with the pKa of its excited state falling into the negative range, classifying it as a "super" photoacid. google.com This property allows such compounds to be used as tools to induce rapid pH changes in a medium upon illumination. google.com The introduction of a difluoroboryl (BF2) group not only enhances fluorescence quantum yields but also shifts the emission spectra to the red region of the visible spectrum. google.com This photochemical reactivity opens up applications for these imidazolone derivatives as dynamic fluorescent probes for studying complex biological systems like proteins and for use in photolithography. google.com

Proposed Mechanisms of Imidazolone Formation and Transformation Reactionsnih.govnih.govgoogle.com

The synthesis of the imidazol-4-one ring can be achieved through various pathways, each with a distinct proposed mechanism.

Mechanisms of Formation:

From Thiohydantoins : A common method involves the conversion of thiohydantoins. This can be a two-step process using alkyl halides or a one-pot procedure using an oxidizing agent like tert-butylhydroperoxide (TBHP) and a nucleophile like ammonia. In the latter, TBHP oxidizes the sulfur to a sulfinic acid, which is a good leaving group and is subsequently displaced by the amine. nih.gov

Condensation of Orthoesters and α-Amino Amides : In this acid- or heat-catalyzed reaction, the amine from the α-amino amide attacks the orthoester, forming an α-imino amide intermediate in situ. This intermediate then undergoes intramolecular cyclization to yield the imidazol-4-one ring. nih.gov

Intramolecular aza-Wittig Reaction : This reaction can be used to produce 5-ethylidene-4-imidazolones. One pathway involves forming the imidazol-4-one ring first from a terminal azidoimide, followed by a Knoevenagel condensation to add the 5-ethylidene substituent. nih.gov

Cyclization of Thioimidate and α-Imino Ester : The proposed mechanism for this reaction involves the key step of forming an aziridine (B145994) intermediate, which then undergoes ring-opening to furnish the final imidazol-4-one product. nih.gov

Mechanisms of Transformation:

Arylation of the 2-position : The 2-position of the imidazol-4-one ring can be arylated following the Liebeskind-Srogl reaction. nih.gov

Domino Synthesis from Amidine and Amino Ester : Complex imidazoquinazolinones can be formed through a domino synthesis mechanism. The reaction proceeds through a series of ring deconstructions and formations, starting from the intramolecular cyclization of an amidine and an amino ester. nih.gov

These varied mechanisms highlight the chemical versatility of the imidazolone scaffold and provide a toolbox for the synthesis of a wide array of substituted derivatives for various applications.

Computational Chemistry and Theoretical Investigations of 2 Butyl 3,5 Dihydro 4h Imidazol 4 One

Density Functional Theory (DFT) Studies on Electronic Structure and Ground States

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to determine the electronic structure and optimized geometry of molecules. For imidazolone (B8795221) derivatives, DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-311G++(d,p), are employed to predict ground-state properties. These studies provide precise information on bond lengths, bond angles, and dihedral angles, which can be compared with experimental data from X-ray crystallography to validate the computational model.

DFT calculations also elucidate key electronic properties through the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the resulting HOMO-LUMO energy gap (ΔE) are critical descriptors of a molecule's chemical reactivity, stability, and kinetic properties. A smaller energy gap generally implies higher chemical reactivity, as less energy is required for electronic excitation. For instance, in studies of imidazole (B134444) derivatives, the distribution of HOMO and LUMO densities reveals the regions of the molecule most likely to act as electron donors and acceptors, respectively, which is fundamental to understanding their interaction mechanisms.

| Parameter | Bond/Angle | Calculated Value (B3LYP) | Experimental Value (XRD) |

|---|---|---|---|

| Bond Length (Å) | C=O | 1.215 | 1.208 |

| Bond Length (Å) | C=N | 1.291 | 1.285 |

| Bond Length (Å) | N-C (ring) | 1.462 | 1.459 |

| Bond Angle (°) | O=C-N | 125.8 | 126.1 |

| Bond Angle (°) | C=N-C | 108.5 | 108.2 |

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and UV-Vis Spectra

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate the properties of molecules in their excited states. This method is particularly valuable for predicting and interpreting ultraviolet-visible (UV-Vis) absorption spectra. By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the absorption maxima (λmax) of a compound.

For 3,5-dihydro-4H-imidazol-4-one derivatives, TD-DFT calculations, often performed in conjunction with a solvent model like the Polarizable Continuum Model (PCM), can simulate the UV-Vis spectrum and identify the nature of the underlying electronic transitions. Studies on related structures have shown that absorption bands in the range of 368–411 nm typically arise from n → π* transitions, involving the promotion of an electron from a non-bonding orbital to an anti-bonding π* orbital. Meanwhile, sharper, more intense bands at lower wavelengths (e.g., 208–211 nm) are often assigned to π → π* transitions. The close agreement often found between theoretical predictions and experimental spectra validates the use of TD-DFT for characterizing the photophysical properties of these compounds.

| Compound Derivative | Experimental λmax (nm) | Calculated λmax (nm) | Assigned Transition |

|---|---|---|---|

| Organo-Selenium Imidazolone 1 | 411 | 408 | n → π |

| Organo-Selenium Imidazolone 2 | 368 | 365 | n → π |

| Organo-Selenium Imidazolone 1 | 211 | 209 | π → π |

| Organo-Selenium Imidazolone 2 | 208 | 206 | π → π |

Molecular Mechanics Calculations and Conformation Analysis

Molecular mechanics is a computational method that uses classical physics to model the potential energy surface of molecules. It is less computationally intensive than quantum mechanical methods, making it ideal for the conformational analysis of flexible molecules, including derivatives of 2-butyl-3,5-dihydro-4H-imidazol-4-one. Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) of a molecule, which is crucial for understanding its biological activity and interactions with macromolecular targets.

For complex imidazolone derivatives, such as those with flexible alkyl chains or linked dimeric structures, programs can generate numerous potential conformers. These conformers are then optimized using molecular mechanics force fields (e.g., AMMOS) to find the most stable, low-energy structures. Such studies have been performed on n,n'-(alkanediyl)-bis(2-phenyl-3,5-dihydro-4H-imidazol-4-one)s, revealing how the length of the alkane spacer influences the mutual arrangement of the phenyl rings and the tendency to form stabilizing π–π interactions. This information is vital for designing molecules with specific spatial orientations required for biological function.

Quantum Chemical Calculations of Spin Density Distribution

Quantum chemical calculations are essential for studying open-shell systems, such as radicals, where the distribution of unpaired electron spin is of interest. While direct studies on the radical species of this compound are not widely reported, the methodology can be understood from research on related imidazole-containing radicals.

In such studies, DFT calculations (specifically, Unrestricted DFT for open-shell systems) are used to compute the spin density at each atom in the molecule. Spin density indicates the spatial distribution of the unpaired electron and is crucial for predicting the reactive sites of a radical and interpreting experimental data from techniques like Electron Paramagnetic Resonance (EPR) spectroscopy. For example, in studies of hybrid phenoxyl–nitroxides derived from 4H-imidazole 3-oxides, quantum chemical calculations have been used to investigate how different substituents influence the spin density distribution across the molecule. These calculations can confirm that the unpaired electron is delocalized over specific parts of the molecular framework, which correlates with the stability and reactivity of the radical species.

In Silico ADME Analysis and Drug-Likeness Prediction for Imidazolones

In modern drug discovery, in silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step to assess the viability of a compound as a potential drug. For imidazolone derivatives, various computational tools and web servers like SwissADME are used to evaluate their pharmacokinetic profiles and "drug-likeness."

Drug-likeness is often assessed using established guidelines such as Lipinski's Rule of Five, which sets criteria for molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors to predict oral bioavailability. Computational studies on diverse sets of imidazolone derivatives have shown that many compounds in this class exhibit favorable drug-like properties, adhering to Lipinski's rules. Further analysis can predict parameters like gastrointestinal absorption, blood-brain barrier permeability, and a bioavailability score, which helps prioritize candidates for further experimental testing.

| Parameter | Rule/Criteria | Calculated Value (Example Compound) | Status |

|---|---|---|---|

| Molecular Weight (g/mol) | < 500 | 385.45 | Compliant |

| LogP (Lipophilicity) | ≤ 5 | 3.21 | Compliant |

| Hydrogen Bond Donors | ≤ 5 | 1 | Compliant |

| Hydrogen Bond Acceptors | ≤ 10 | 4 | Compliant |

| Lipinski Violations | ≤ 1 | 0 | Drug-like |

| Bioavailability Score | - | 0.55 | Favorable |

Molecular Docking Studies of Imidazolone Derivatives with Macromolecular Targets

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target macromolecule, such as a protein or enzyme. This method is widely used to screen virtual libraries of compounds and to understand the molecular basis of a ligand's biological activity. Numerous studies have investigated the interaction of imidazolone derivatives with various biological targets implicated in diseases like cancer and microbial infections.

In a typical docking study, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The imidazolone ligand is then placed into the active site of the protein, and a scoring function is used to calculate its binding affinity, often expressed as a binding energy in kcal/mol. The results reveal crucial interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues in the active site. For example, docking studies have shown that certain imidazolone derivatives can bind effectively to targets like penicillin-binding proteins in bacteria or polo-like kinase 1 (plk1) in cancer cells, identifying them as promising candidates for further development.

| Imidazolone Derivative Class | Protein Target | PDB ID | Disease Area | Binding Energy (kcal/mol) |

|---|---|---|---|---|

| 5-arylideneimidazolone | Penicillin Binding Protein 2a (MRSA) | N/A | Antibacterial | -10.36 |

| 5-arylideneimidazolone | C14α-demethylase (C. albicans) | N/A | Antifungal | -8.62 |

| 5-oxo-imidazoline | Polo-like kinase 1 (plk1) | N/A | Anticancer | -9.5 |

| Zwitterionic imidazolone | Human Topoisomerase II | 2RGR | Anticancer | -8.7 |

| Imidazolone-sulfonate | Epidermal Growth Factor Receptor (EGFR) | 1M17 | Anticancer | -7.9 |

Mechanistic Insights into Interactions of 2 Butyl 3,5 Dihydro 4h Imidazol 4 One Derivatives with Biological Targets Non Clinical Focus

Molecular Basis of Biological Activity for Imidazolone (B8795221) Class Compounds (e.g., activation of Toll-like receptors)

Compounds featuring an imidazole (B134444) or related imidazoquinoline core, structurally similar to 2-butyl-3,5-dihydro-4H-imidazol-4-one, are well-documented as modulators of the innate immune system, particularly through the activation of endosomal Toll-like receptors (TLRs), such as TLR7 and TLR8. nih.govresearchgate.net These receptors are critical in recognizing single-stranded RNA from pathogens and initiating an immune response. nih.gov

The molecular mechanism of TLR activation by these small molecules involves direct binding to the receptor. Specifically, structure-activity relationship (SAR) studies on imidazoquinoline agonists have revealed that the C2-alkyl substitution, such as a butyl group, plays a critical role. This alkyl chain projects into a hydrophobic pocket located at the dimer interface of the TLR7 and TLR8 receptors. nih.gov The binding of the agonist stabilizes the dimeric receptor complex, which is the active conformation required to trigger downstream signaling cascades, leading to the production of interferons and other inflammatory cytokines. nih.govnih.gov The precise fit of the C2-substituent within this hydrophobic pocket is so crucial that minor steric perturbations can dramatically alter the compound's activity. nih.gov

Beyond TLRs, imidazolone derivatives have been shown to interact with other biological targets. For instance, certain 5-((1H-indazol-3-yl)methylene)-2-thioxoimidazolidin-4-one derivatives have been identified as potent agonists of the Aryl Hydrocarbon Receptor (AHR), regulating the expression of genes like CYP1A1. researchgate.net Other studies have explored imidazole derivatives as modulators of sirtuins, a class of NAD⁺-dependent deacetylases, where they can act as either inhibitors or activators by interacting with the enzyme's binding site. nih.gov In the context of cancer, imidazole-based compounds known as Nutlins have been developed to inhibit the interaction between the murine double minute (MDM2) protein and the p53 tumor suppressor, thereby activating the p53 pathway. nih.gov

Structure-Activity Relationship (SAR) Studies at the Molecular Level for 3,5-dihydro-4H-imidazol-4-one Analogues

The biological activity of 3,5-dihydro-4H-imidazol-4-one analogues is highly dependent on their chemical structure. SAR studies investigate how variations in substituents and their positions on the imidazolone core affect the interaction with biological targets, thereby influencing efficacy and selectivity.

Substituents on the imidazolone ring directly impact the molecule's electronic distribution, lipophilicity, and steric profile, which are key determinants of binding affinity.

Steric and Positional Effects: The interaction of imidazoquinoline-based TLR7/8 modulators demonstrates extreme sensitivity to steric changes at the C2 position. A study showed that while a 2-butyl substituted imidazoquinoline acts as a potent TLR7/8 agonist, its C2-isobutyl and C2-cyclopropylmethyl isomers function as competitive antagonists. nih.gov This indicates that the specific linear conformation of the n-butyl group is optimal for productive binding in the hydrophobic pocket of the receptor, while bulkier or conformationally different isomers can still occupy the binding site but fail to induce the active dimeric conformation, thus blocking the receptor. nih.gov

Electronic Effects: Computational studies on imidazole derivatives have systematically quantified the influence of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) on the molecule's fundamental properties. EDGs tend to increase the proton affinity (basicity) of the ring nitrogens, while EWGs decrease it. researchgate.net These effects were found to be additive, providing a predictive framework for tuning the physicochemical properties of new analogues. researchgate.net Such modifications can profoundly affect a molecule's ability to form hydrogen bonds or engage in electrostatic interactions within a target's binding site, thereby altering its binding affinity and selectivity. For example, in a series of nitroimidazole derivatives, the position of the nitro group (an EWG) and the nature of other substituents were shown to cause major changes in chemical reactivity and stability. rsc.org

Anticancer Activity: For imidazolone derivatives designed as anticancer agents, the nature of the substituent has a clear impact on cytotoxicity. In one study, a series of (Z)-5-(4-hydroxy-3-methoxybenzylidene)-2-phenyl-3,5-dihydro-4H-imidazol-4-ones with different substituents at the N3 position were tested against various cancer cell lines. A derivative with a 2-chlorophenyl group at N3 (Compound 3b) showed significantly higher potency against colorectal cancer (CaCo-2) cells compared to its 2-bromophenyl analogue (Compound 3a), highlighting the importance of the specific halogen atom. nih.gov

| Compound | N3-Substituent | Cancer Cell Line | IC₅₀ (µM) nih.gov |

| 3a | 2-Bromophenyl | CaCo-2 | 57.9 |

| 3b | 2-Chlorophenyl | CaCo-2 | 21.04 |

| 3c | 2-Hydroxyethyl | CaCo-2 | 50.8 |

This table shows the half-maximal inhibitory concentration (IC₅₀) of different N3-substituted imidazolone derivatives against the CaCo-2 human colorectal cancer cell line.

For a ligand to bind effectively to its biological target, it must adopt a specific three-dimensional conformation, often referred to as the bioactive conformation. This requirement is fundamental for molecular recognition.

A striking example of conformational constraint is found in the biosynthesis of the 3,5-dihydro-5-methylidene-4H-imidazol-4-one (MIO) moiety, which is an electrophilic group generated post-translationally within certain enzymes like histidine ammonia-lyase. nih.gov The MIO ring is formed from an internal Ala-Ser-Gly peptide sequence. Molecular dynamics simulations have shown that for the cyclization reaction to occur, the surrounding protein structure must exert "mechanical compression" on the peptide loop. nih.gov This compression is essential to prevent the formation of inhibitory hydrogen bonds and to force the reacting atoms into the correct alignment for the nucleophilic attack that forms the ring. nih.gov This represents a clear case where the broader molecular environment dictates the conformational requirements for a reaction at the active site.

Similarly, the agonistic activity of imidazoquinoline-based TLR7/8 ligands depends on the ability of the molecule to stabilize the dimeric form of the receptor. This requires the ligand to adopt a specific conformation that fits snugly at the interface between the two receptor molecules, with the C2-butyl group correctly oriented within its hydrophobic pocket. nih.gov Any conformational change that disrupts this precise fit, such as that caused by an isomeric substituent, can lead to a loss of agonistic activity. nih.gov

Interactions with Cellular Components as Research Probes (e.g., cell membrane staining, biomolecule labeling in vitro)

The inherent structural features of imidazolone derivatives, particularly their potential for fluorescence, make them attractive candidates for development as molecular probes for imaging and labeling cellular components. The core of the chromophore in Green Fluorescent Protein (GFP) is itself a derivative of 4H-imidazol-4-one, underscoring the photophysical potential of this heterocyclic system. nih.gov

Researchers have successfully created fluorescent probes by conjugating imidazole derivatives to known fluorophores. For example, an imidazole-based MDM2 inhibitor (a Nutlin analogue) was covalently linked to 6-carboxyfluorescein (B556484) (FAM) to create Nutlin-Glycine-FAM. nih.gov This conjugate was used to image the MDM2 protein in human cancer cell lines. Cellular uptake studies showed a significant increase in fluorescence intensity in cells treated with the conjugate compared to the free fluorophore, and blocking studies confirmed its specific binding, demonstrating its utility as an imaging agent for its target. nih.gov

In other approaches, the imidazole moiety itself is a key part of the fluorescent sensing system. A nanoprobe was developed by covalently attaching an imidazole derivative to the surface of carbon dots (CDs). rsc.org In organic solvents, the probe's fluorescence is quenched via a photoinduced electron transfer (PET) process from the imidazole nitrogen to the carbon dot. The addition of trace amounts of water suppresses this PET mechanism, leading to a "turn-on" fluorescent response. This system was used not only for detecting water in organic solvents but also for imaging proton-transfer reactions in living cells. rsc.org Furthermore, novel imidazo (B10784944) nih.govresearchgate.netnih.gov triazole and imidazo[2,1-b] nih.govresearchgate.netnih.govthiadiazole derivatives have been synthesized that possess intrinsic fluorescence, allowing them to function as dual-purpose molecules that both inhibit a target protein (like SHP1 or SHP2) and allow for cellular imaging. nih.govresearchgate.net

Advanced Applications of 2 Butyl 3,5 Dihydro 4h Imidazol 4 One and Its Derivatives As Chemical Tools

Fluorescent Probes and Dyes for Biochemical and Biophysical Studies

The imidazolone (B8795221) scaffold is the core chromophore in Green Fluorescent Protein (GFP), a revolutionary tool in biology. Synthetic derivatives inspired by the GFP chromophore are not typically fluorescent in solution but become highly emissive in constrained environments, such as when bound to a protein or encapsulated. nih.govacs.org This property is due to the suppression of non-radiative decay pathways, like molecular rotations, that quench fluorescence. nih.gov This environment-sensitive fluorescence is the basis for their use as dynamic probes.

Dynamic Fluorescent Probes for Complex Objects (e.g., proteins, micelles)

Imidazolone derivatives serve as exceptional dynamic fluorescent probes for studying complex biological structures like proteins. Their fluorescence properties can change dramatically upon binding to or interacting with a target, providing a clear signal for monitoring dynamic processes.

A key example is the use of fluorogen-activating proteins (FAPs), such as the Fluorescence-Activating and absorption-Shifting Tag (FAST). nih.gov The FAST protein itself is not fluorescent but can bind to synthetic imidazolone-based dyes (fluorogens). These fluorogens are dark in solution but become brightly fluorescent upon binding within the FAST protein cavity. This system allows for real-time imaging of protein localization and dynamics in living cells with a high signal-to-noise ratio, as there is no need to wash out excess unbound dye. nih.gov

Furthermore, certain GFP chromophore analogues exhibit "turn-on" fluorescence in the presence of specific biomacromolecules. For instance, derivatives have been designed that selectively increase their fluorescence in the presence of human serum albumin (a protein) or ribonucleic acid (RNA), making them valuable as molecular probes for detecting these specific targets. nih.gov The principle relies on the restriction of intramolecular rotation of the probe upon binding, which closes non-emissive decay channels and enhances fluorescence quantum yield.

Table 7.1: Imidazolone-Based Dynamic Probes for Biological Systems

| Probe System | Target | Mechanism of Action | Application |

| FAST Tag System | Proteins tagged with FAST | Fluorogen (imidazolone derivative) binds to FAST protein, inducing fluorescence. nih.gov | Live-cell protein imaging, monitoring protein dynamics. nih.gov |

| GFP Chromophore Analogues | Human Serum Albumin, RNA | Binding to macromolecule restricts intramolecular rotation, causing a "turn-on" fluorescence response. nih.gov | Selective detection of specific proteins and nucleic acids. nih.gov |

| Orthopalladated Imidazolones | General Environment | Coordination with palladium creates a rigid intramolecular lock, restoring fluorescence that is otherwise quenched in solution. acs.orgrsc.org | Development of robust fluorescent materials. acs.orgrsc.org |

Applications in Hydration Dynamics Studies

The study of hydration dynamics, or how water molecules interact with and organize around a solute, is crucial for understanding biochemical processes. The fluorescence of imidazolone derivatives is highly sensitive to the local environment, including solvent polarity and viscosity, making them effective probes for these studies.

The GFP chromophore itself provides a classic example. When isolated in solution, its fluorescence is quenched. nih.gov This quenching is largely due to torsional motions and other non-radiative deactivation pathways that are facilitated by the solvent. nih.govresearchgate.net Inside the protective β-barrel of the protein, the chromophore is shielded from the bulk water environment, which restricts these motions and allows it to fluoresce brightly. acs.org By synthesizing derivatives with different substituents and studying their photophysical properties in a range of solvents with varying polarity and viscosity, researchers can gain insight into the specific molecular motions that lead to deactivation and how these are influenced by interactions with the surrounding solvent molecules. This provides a model for understanding the critical role of the hydration shell in modulating the function of biomolecules.

Photoacidic Properties for pH Modulation in Research Systems

Imidazolone derivatives can be engineered to act as fluorescent pH sensors, exhibiting changes in their light-emitting properties in response to pH variations. This capability is particularly valuable for mapping pH gradients in biological systems, such as within cellular organelles.

Researchers have developed a series of fluorescent probes based on an imidazole-fused benzothiadiazole structure for selectively detecting lysosomal pH in living cells. nih.gov One such probe demonstrates a suitable pKa value (5.3) and a linear response to pH changes between 4.4 and 5.6, which is the typical pH range of lysosomes. nih.gov The probe's fluorescence intensity changes with the protonation state of the molecule, allowing for quantitative imaging of pH within this specific organelle. nih.gov Such tools are critical for studying cellular functions and diseases linked to pH dysregulation.

Applications in Photolithography

Based on available scientific literature, there is no documented application of 2-butyl-3,5-dihydro-4H-imidazol-4-one or its direct derivatives in the field of photolithography. Photoresist materials, which are central to photolithography, are typically composed of a polymer resin and a photoactive compound, such as a diazonaphthaquinone or a photoacid generator, in a solvent carrier. researchgate.netwikipedia.org The chemistry of imidazolones does not align with the known reaction mechanisms required for either positive or negative tone photoresists.

Development of Chemical Sensors and Detection Systems based on Imidazolones

The imidazole (B134444) ring, a core component of imidazolones, is an excellent metal-coordinating ligand and hydrogen-bond donor/acceptor. This makes its derivatives ideal candidates for the development of highly selective and sensitive chemical sensors for a variety of ions and molecules. The sensing mechanism typically involves a measurable change in the optical properties (color or fluorescence) of the compound upon binding to an analyte. unigoa.ac.innih.gov

Imidazole-based chemosensors have been successfully developed for the detection of numerous environmentally and biologically important ions. These sensors can operate through different mechanisms, including chelation-enhanced fluorescence (CHEF), fluorescence quenching, or colorimetric changes. ias.ac.inresearchgate.net

For example, specific imidazole derivatives have been designed for the selective detection of metal ions such as copper (Cu²⁺), zinc (Zn²⁺), mercury (Hg²⁺), and iron (Fe³⁺). ias.ac.inresearchgate.netrsc.orgmdpi.com A sensor for Cu²⁺ operated on a "switch-off" fluorescence mechanism, where the fluorescence of the probe was quenched upon binding the metal ion. ias.ac.in Conversely, a benzo[d]imidazo[2,1-b]thiazole-based sensor for Zn²⁺ exhibited enhanced fluorescence upon complexation. researchgate.net Other derivatives have been engineered for the reversible detection of cyanide (CN⁻) and mercury (Hg²⁺) ions, demonstrating the reusability of the sensor platform. rsc.org

Table 7.2: Examples of Imidazolone/Imidazole-Based Chemical Sensors

| Sensor Derivative Class | Target Analyte(s) | Sensing Mechanism | Detection Limit |

| Phenanthro[9,10-d]imidazole | Cyanide (CN⁻) | Fluorescence Quenching | 0.8 µM rsc.org |

| Phenanthro[9,10-d]imidazole-Cyanohydrin Adduct | Mercury (Hg²⁺) | Fluorescence Recovery | Not specified rsc.org |

| NIR Cyanine@imidazole | Copper (Cu²⁺) | Fluorescence Quenching & Color Change | 37 nM mdpi.com |

| 2-(2-methoxyphenyl)-4,5-diphenyl-1H-imidazole | Copper (Cu²⁺) | Fluorescence Quenching | Not specified ias.ac.in |

| Benzo[d]imidazo[2,1-b]thiazole | Zinc (Zn²⁺) | Chelation-Enhanced Fluorescence (CHEF) | Not specified researchgate.net |

Intellectual Property and Patent Landscape of 2 Butyl 3,5 Dihydro 4h Imidazol 4 One Chemistry

Analysis of Patent Applications for Synthetic Routes to Imidazolones

Patent literature details several key strategies for the synthesis of the imidazolone (B8795221) core. These routes are often designed for efficiency, high yield, and the ability to introduce a variety of substituents.

One common approach involves the cyclization of appropriately substituted urea (B33335) derivatives. For instance, a patented process describes the preparation of 1,5-substituted-2-imidazolones through the cyclization and rearrangement of N-mono-substituted-N'-propargyl ureas under basic conditions. google.com This method is valued for its straightforward nature and the accessibility of the starting materials. google.com

Another significant route is the reaction between a fatty acid and a diamine, which is particularly relevant for producing 2-substituted imidazolines that can be precursors to imidazolones. epo.org United States patents have described this condensation reaction, highlighting process optimizations to minimize the formation of diamide (B1670390) impurities, which can affect product stability and appearance. epo.org Maintaining an excess of the diamine throughout the reaction is a key strategy to improve the yield of the desired imidazoline (B1206853). epo.org

Furthermore, multicomponent reactions have been patented for the synthesis of the broader imidazole (B134444) class, which shares synthetic precursors with imidazolones. One such process involves reacting glyoxal (B1671930), ammonia, an aldehyde, and optionally a primary amine in the presence of a Brønsted acid to produce imidazoles in high yields from inexpensive starting materials. nih.gov Variations of this approach, using glyoxal or its derivatives with formaldehyde (B43269) and an ammonium (B1175870) salt of a strong acid, have also been patented to improve yields. google.com

The table below summarizes key patented synthetic routes for imidazolone and related imidazole structures.

| Patent/Reference | Synthetic Strategy | Key Reactants | Assignee/Inventor |

| US3432520A | Catalytic cyclization and rearrangement | N-mono-substituted-N'-propargyl ureas | Geigy Chemical Corporation |

| Patent 0002943 | Condensation reaction | Fatty acid and a diamine | Not Specified |

| US6177575B1 | Multicomponent reaction | Glyoxal, ammonia, aldehyde, primary amine | Du Pont |

| US3715365A | Improved multicomponent reaction | Glyoxal, formaldehyde, ammonium salt of a strong acid | Not Specified |

Novel Compound Claims and Structural Innovations in Imidazolone-related Patents

Innovations in the imidazolone patent landscape are frequently centered on the discovery of novel derivatives with specific biological activities. Patents often claim new chemical entities (NCEs) where the core 3,5-dihydro-4H-imidazol-4-one structure is functionalized at various positions to optimize therapeutic effects.

For example, a Chinese patent application covers a class of imidazolone derivatives that are analogues of leucettamine B. google.com These compounds are claimed for their use as kinase inhibitors, particularly for treating neurodegenerative diseases like Alzheimer's. The claims encompass a general formula with variable substituents (R1, Ar1, R) to cover a wide range of structural variations. google.com

Another area of innovation involves creating derivatives for specific therapeutic targets. A patent review of imidazoline derivatives from 2006 to 2012 highlights a shift in focus from cardiovascular agents to compounds for treating neurodegenerative diseases and cancer. nih.gov This reflects the evolving understanding of the pharmacological potential of this scaffold. Patented compounds include inhibitors of proteins like MDM2 and NF-kappa B, which are crucial in cancer pathways. nih.gov

The structural diversity is further illustrated by patents claiming compounds like 5-benzylidene-2-phenyl-3,5-dihydro-4H-imidazol-4-one derivatives, where modifications on the phenyl and benzylidene rings lead to compounds with potential biological activities. nih.gov The patenting of thiazole (B1198619) derivatives, which can be structurally related to or combined with imidazolone moieties, also points to a broader trend of exploring heterocyclic combinations for antitumor activity. researchgate.net These patents often describe the synthesis and screening of compounds against specific protein kinases involved in cancer progression. researchgate.net

The following table showcases examples of novel imidazolone-related compound claims from the patent literature.

| Patent/Reference | Novelty/Innovation Claimed | Therapeutic Area/Application | Example Structure/Class |

| CN101784542A | Novel imidazolone derivatives as analogues of leucettamine B | Kinase inhibitors for neurodegenerative diseases | General formula with variable aryl and alkyl substituents |

| PubMed ID: 23577608 nih.gov | Imidazoline structures targeting novel molecular pathways | Neurodegenerative diseases, cancer | MDM2 and NF-kappa B inhibitors |

| PubChem CID 73179062 nih.gov | Benzimidazolyl-phenyl-imidazolone derivatives | Not specified in source | 3-[3-(1H-Benzimidazol-2-yl)phenyl]-5-benzylidene-2-phenyl-3,5-dihydro-4H-imidazol-4-one |

| Recent Patents on Anti-Cancer Drug Discovery, 2015 researchgate.net | Thiazole derivatives acting as kinase inhibitors | Cancer therapy | Thiazole sulfonamides as EGFR and ErbB2 inhibitors |

Trends in Patenting 3,5-dihydro-4H-imidazol-4-one-based Chemical Technologies

The patenting trends for technologies based on the 3,5-dihydro-4H-imidazol-4-one scaffold reflect broader movements within the pharmaceutical and biotechnology industries. Analysis of patent filings reveals a strategic focus on high-value therapeutic areas and the protection of incremental innovations that extend the commercial life of existing drug families.

A significant trend is the increasing number of patents related to specific medical applications, particularly in oncology and immunology. nih.gov The development of kinase inhibitors, for which the imidazolone scaffold is well-suited, is a major driver of this trend. mdpi.com As our understanding of the molecular basis of diseases like cancer deepens, patent applications are becoming more targeted, often claiming compounds with activity against specific enzymes or signaling pathways. mdpi.com

There is also a noticeable trend in patenting not just the active pharmaceutical ingredient (API) but also its formulations, crystalline forms (polymorphs), and methods of use. natlawreview.comfinnegan.com This strategy, common in the pharmaceutical industry, aims to build a comprehensive intellectual property portfolio around a successful drug candidate, creating multiple layers of protection against generic competition. natlawreview.com

Geographically, the United States and China are dominant in filing patents for new chemical and pharmaceutical technologies. researcher.lifeeuropa.eu This reflects the significant investment in research and development in these regions. Emerging technologies, such as the use of artificial intelligence in drug discovery, are also beginning to influence the patent landscape, potentially accelerating the identification and patenting of novel imidazolone-based compounds. researchgate.net

The evolution of patent filings over time shows a consistent interest in heterocyclic compounds for drug discovery. nih.gov While the initial patents may have focused on broad synthetic methods, more recent filings are characterized by their specificity, claiming narrowly defined groups of compounds for well-defined therapeutic indications. This maturation of the patent landscape indicates a field that is both scientifically advanced and commercially significant.

Emerging Research Avenues and Future Directions in 2 Butyl 3,5 Dihydro 4h Imidazol 4 One Chemistry

Exploration of Novel Reaction Methodologies for Imidazolone (B8795221) Synthesis

The synthesis of the imidazolone scaffold has been a subject of extensive research, with numerous methods developed over the years. However, the exploration of novel, more efficient, and sustainable synthetic routes remains a key area of interest. For 2-butyl-3,5-dihydro-4H-imidazol-4-one, future research could focus on adapting and optimizing these modern synthetic strategies.

Recent advances in the synthesis of substituted imidazoles and imidazolones include multicomponent reactions (MCRs), which offer a streamlined approach to complex molecules in a single step. An MCR approach to this compound could involve the condensation of an amine, an aldehyde, and an isocyanide, providing a highly efficient and atom-economical route.

Metal-catalyzed reactions, particularly those involving copper and gold, have also emerged as powerful tools for the synthesis of nitrogen-containing heterocycles. The development of a catalytic cycle that could directly construct the 2-butyl-imidazolone core from simple starting materials would be a significant advancement. Furthermore, the use of environmentally benign catalysts and solvents is a growing trend in organic synthesis and could be a key consideration in developing new methodologies.

Below is a comparative table of potential synthetic methodologies that could be explored for the synthesis of this compound and its derivatives.

| Methodology | Potential Advantages | Key Considerations |

| Multicomponent Reactions (MCRs) | High atom economy, operational simplicity, diversity of accessible structures. | Optimization of reaction conditions for specific substrates. |

| Metal-Catalyzed Cyclizations | High efficiency, potential for stereoselectivity. | Catalyst cost and toxicity, removal of metal residues. |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields. | Specialized equipment required, scalability challenges. |

| Flow Chemistry | Precise control over reaction parameters, enhanced safety, ease of scaling up. | Initial setup costs, potential for clogging with solid byproducts. |

Design and Synthesis of Advanced Functional Materials Incorporating Imidazolone Cores

The inherent structural features of the imidazolone ring, such as its planarity and the presence of hydrogen bond donors and acceptors, make it an attractive building block for the design of advanced functional materials. While research in this area has not specifically focused on this compound, the principles can be readily applied.

Imidazolone derivatives have been investigated for their fluorescent properties, making them suitable for applications in chemical sensors and bioimaging. The butyl group at the 2-position of the imidazolone ring can be further functionalized with fluorophores or other signaling moieties to create novel probes. The synthesis of imidazolone-based materials with aggregation-induced emission (AIE) properties is another promising avenue, as these materials exhibit enhanced fluorescence in the aggregated state, which is beneficial for various applications.

Furthermore, the incorporation of the 2-butyl-imidazolone core into polymeric structures could lead to the development of new materials with tailored thermal, mechanical, and optical properties. For instance, imidazolone-containing polymers could find use in sustainable applications such as biodegradable plastics or in biomedical devices.

Integration with Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers a powerful approach to construct complex and functional architectures. The imidazolone scaffold is well-suited for supramolecular assembly due to its ability to form hydrogen bonds and participate in π-π stacking interactions.

The 2-butyl group in this compound can influence the self-assembly behavior by introducing steric effects and modifying the solubility of the molecule. By strategically designing imidazolone derivatives with complementary recognition sites, it is possible to create self-assembling systems such as gels, liquid crystals, and nanotubes. These supramolecular structures could have applications in drug delivery, catalysis, and electronics.

The formation of metal-organic frameworks (MOFs) and coordination polymers using imidazolone-based ligands is another exciting research direction. The nitrogen atoms in the imidazolone ring can coordinate to metal ions, leading to the formation of extended, porous structures with high surface areas and tunable properties. These materials have shown promise in gas storage, separation, and catalysis.

Development of New Research Probes and Tools for Chemical Biology

Chemical probes are small molecules that are used to study and manipulate biological systems. The development of high-quality chemical probes is crucial for understanding disease mechanisms and for the discovery of new therapeutic targets. While the biological activity of this compound has not been extensively studied, the imidazolone scaffold is present in many biologically active compounds.

By modifying the structure of this compound, it is possible to design and synthesize new chemical probes with specific biological targets. For example, attaching a reactive group to the imidazolone core could lead to the development of covalent probes that can irreversibly bind to their target protein, allowing for its identification and characterization.

Furthermore, the synthesis of fluorescently labeled derivatives of this compound could enable the visualization of biological processes in living cells. These probes could be used to track the localization and dynamics of specific proteins or to monitor changes in the cellular environment.

Computational Design and Predictive Modeling for New Imidazolone Analogues

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and materials science. These methods can be used to predict the properties of new molecules, to design new compounds with desired activities, and to understand the interactions between molecules at the atomic level.

For this compound, computational studies can be employed to explore its conformational landscape, to predict its reactivity, and to design new analogues with improved properties. For instance, density functional theory (DFT) calculations can provide insights into the electronic structure and reactivity of the molecule, guiding the design of new synthetic strategies.

Molecular docking and molecular dynamics (MD) simulations can be used to predict the binding of imidazolone analogues to specific biological targets, such as enzymes or receptors. This information can be used to design new inhibitors or activators with high potency and selectivity. In the realm of materials science, computational modeling can be used to predict the self-assembly behavior of imidazolone derivatives and to design new materials with specific properties.

The table below summarizes the potential applications of computational design for the development of new imidazolone analogues.

| Computational Method | Application | Predicted Properties |

| Density Functional Theory (DFT) | Elucidating electronic structure and reactivity. | Optimized geometry, electronic energies, reaction pathways. |

| Molecular Docking | Predicting binding modes and affinities to biological targets. | Binding energy, protein-ligand interactions. |

| Molecular Dynamics (MD) Simulations | Studying the dynamic behavior of molecules and complexes. | Conformational changes, stability of complexes. |

| Quantitative Structure-Activity Relationship (QSAR) | Developing predictive models for biological activity. | Correlation between chemical structure and biological activity. |

Q & A

Q. What are common synthetic routes for 2-butyl-3,5-dihydro-4H-imidazol-4-one and its derivatives?

- Methodological Answer : The synthesis often involves cyclization or aminolysis reactions. For example, 3,5-dihydro-4H-imidazol-4-one derivatives can be prepared via recyclization of 2-amino-5-benzylidene-1,3-thiazol-4(5H)-one in cyclic amines, yielding substituted imidazolones . Active methylene reagents and nitrogen nucleophiles are also used to construct imidazolidinone derivatives through multi-step reactions, with yields optimized by controlling solvent polarity and reaction time . Key steps include refluxing precursors (e.g., 2-(methylthio) derivatives) with reagents like ethylene diamine, followed by recrystallization for purification .

Q. How are spectroscopic techniques employed to confirm the structure of this compound derivatives?

- Methodological Answer : Structural confirmation relies on a combination of:

- 1H/13C NMR : To identify proton environments (e.g., aromatic protons at δ 7.0–8.0 ppm) and carbon backbone .

- FT-IR : To detect functional groups like C=O (~1700 cm⁻¹) and N–H stretches (~3200 cm⁻¹) .

- Mass Spectrometry (MS) : For molecular ion peaks (e.g., m/z 373.0 [M+H]+ in ESI-MS) .

- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks in crystalline derivatives .

Advanced Questions

Q. What computational methods are used to predict the stability and isomerism of imidazolidinone derivatives?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31(G) level is widely applied to optimize geometries and calculate energy differences between isomers (e.g., E/Z configurations). For example, DFT studies on 2-styryl derivatives revealed the E-isomer as more stable due to reduced steric hindrance . Solvent effects are modeled using polarizable continuum models (PCM), while molecular dynamics (MD) simulations assess conformational flexibility in biological environments .

Q. How does the crystal structure of related imidazol-4-one derivatives inform their molecular interactions?